tert-Butyl 4-(2-phenylacetyl)benzylcarbamate
Overview
Description
tert-Butyl 4-(2-phenylacetyl)benzylcarbamate: is a chemical compound with the molecular formula C20H23NO3. It is commonly used in organic synthesis, particularly as a protecting group for amines. This compound is known for its stability and ease of removal under specific conditions, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-phenylacetyl)benzylcarbamate typically involves the reaction of 4-(2-phenylacetyl)benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
4-(2-phenylacetyl)benzylamine+tert-butyl chloroformate→tert-Butyl 4-(2-phenylacetyl)benzylcarbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and reaction time. The use of automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(2-phenylacetyl)benzylcarbamate can undergo oxidation reactions, particularly at the phenylacetyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) for removal of the tert-butyl group.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Deprotected amines.
Scientific Research Applications
Chemistry: tert-Butyl 4-(2-phenylacetyl)benzylcarbamate is widely used as a protecting group for amines in peptide synthesis. Its stability under basic conditions and ease of removal under acidic conditions make it ideal for multi-step organic syntheses.
Biology and Medicine: In biological research, this compound is used to protect amine groups in biomolecules, allowing for selective modification of other functional groups. It is also employed in the synthesis of pharmaceuticals where protection of amine groups is necessary during intermediate steps.
Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. Its role as a protecting group helps in the synthesis of complex molecules with high precision.
Mechanism of Action
The mechanism by which tert-Butyl 4-(2-phenylacetyl)benzylcarbamate exerts its effects involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions during synthetic processes. The removal of the tert-butyl group is typically achieved through acid-catalyzed hydrolysis, resulting in the release of the free amine.
Comparison with Similar Compounds
tert-Butyl carbamate: Another common protecting group for amines, but without the phenylacetyl group.
Carboxybenzyl (CBz) carbamate: Used similarly as a protecting group but requires catalytic hydrogenation for removal.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Another protecting group for amines, removable under basic conditions.
Uniqueness: tert-Butyl 4-(2-phenylacetyl)benzylcarbamate is unique due to its phenylacetyl group, which provides additional stability and specificity in protecting amine groups. Its removal under mild acidic conditions without affecting other functional groups makes it particularly valuable in complex organic syntheses.
Properties
IUPAC Name |
tert-butyl N-[[4-(2-phenylacetyl)phenyl]methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-20(2,3)24-19(23)21-14-16-9-11-17(12-10-16)18(22)13-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGMDPCSAIOBQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801176462 | |
Record name | 1,1-Dimethylethyl N-[[4-(2-phenylacetyl)phenyl]methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801176462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-66-6 | |
Record name | 1,1-Dimethylethyl N-[[4-(2-phenylacetyl)phenyl]methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[[4-(2-phenylacetyl)phenyl]methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801176462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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